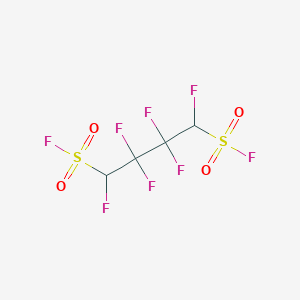![molecular formula C9H10Cl3N3O2 B14379223 3-[2,2,2-Trichloro-1-(1H-1,2,4-triazol-1-yl)ethyl]pentane-2,4-dione CAS No. 88570-19-8](/img/structure/B14379223.png)
3-[2,2,2-Trichloro-1-(1H-1,2,4-triazol-1-yl)ethyl]pentane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2,2,2-Trichloro-1-(1H-1,2,4-triazol-1-yl)ethyl]pentane-2,4-dione is a complex organic compound that features a triazole ring and multiple chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2,2,2-Trichloro-1-(1H-1,2,4-triazol-1-yl)ethyl]pentane-2,4-dione typically involves multiple steps. One common method includes the reaction of 1,2,4-triazole with a trichloroethyl ketone under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as distillation, crystallization, and chromatography are often employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2,2,2-Trichloro-1-(1H-1,2,4-triazol-1-yl)ethyl]pentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the triazole ring or the ketone groups.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions vary based on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
3-[2,2,2-Trichloro-1-(1H-1,2,4-triazol-1-yl)ethyl]pentane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s triazole ring is of interest in the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as an antifungal or antibacterial agent.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 3-[2,2,2-Trichloro-1-(1H-1,2,4-triazol-1-yl)ethyl]pentane-2,4-dione exerts its effects involves interactions with specific molecular targets. The triazole ring can bind to enzymes or receptors, altering their activity and leading to various biological effects. The chlorine atoms may also play a role in the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trichloroethane: A similar compound with three chlorine atoms but lacking the triazole ring.
1,2,4-Triazole Derivatives: Compounds with the triazole ring but different substituents.
Uniqueness
3-[2,2,2-Trichloro-1-(1H-1,2,4-triazol-1-yl)ethyl]pentane-2,4-dione is unique due to its combination of a triazole ring and multiple chlorine atoms, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
88570-19-8 |
|---|---|
Formule moléculaire |
C9H10Cl3N3O2 |
Poids moléculaire |
298.5 g/mol |
Nom IUPAC |
3-[2,2,2-trichloro-1-(1,2,4-triazol-1-yl)ethyl]pentane-2,4-dione |
InChI |
InChI=1S/C9H10Cl3N3O2/c1-5(16)7(6(2)17)8(9(10,11)12)15-4-13-3-14-15/h3-4,7-8H,1-2H3 |
Clé InChI |
QMQARWKADVVSFZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C(C(Cl)(Cl)Cl)N1C=NC=N1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


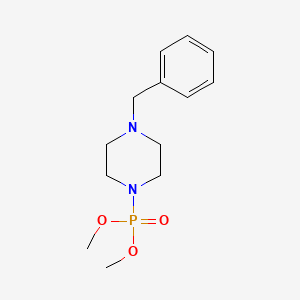
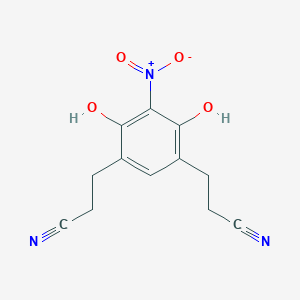
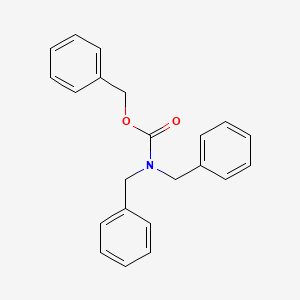

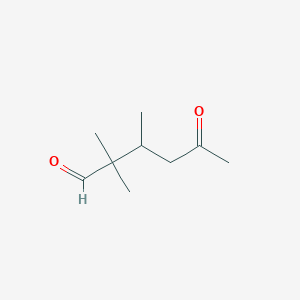
![N-Butyl-N'-(2,4-dimethylphenyl)-N-[(4-fluorophenyl)methyl]urea](/img/structure/B14379165.png)
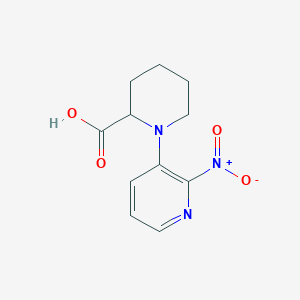
![2-[2-(Benzyloxy)phenyl]-4H-1-benzopyran](/img/structure/B14379173.png)

![methyl 8-[(2S,3S)-1-(benzenesulfonyl)-3-octylaziridin-2-yl]octanoate](/img/structure/B14379208.png)
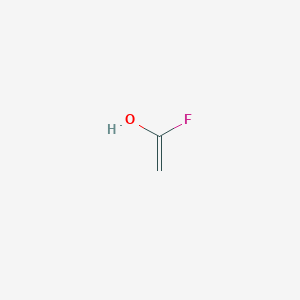
![4-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]morpholine](/img/structure/B14379222.png)
![2-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzamide](/img/structure/B14379225.png)
